Cas no 175696-71-6 (3-(1-Piperidyl)benzylamine)
3-(1-Piperidyl)benzylamine Chemical and Physical Properties
Names and Identifiers
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- (3-(Piperidin-1-yl)phenyl)methanamine
- 3-(1-Piperidyl)benzylamine
- (3-Piperidinophenyl)methylamine
- 3-Piperidin-1-yl-benzylamine
- 3-Piperidinobenzylamine
- Benzenemethanamine,3-(1-piperidinyl)-
- (3-piperidylphenyl)methylamine
- 1-(3-Piperidin-1ylphenyl)methanamine
- 3-(Piperidin-1-yl)benzylamine
- 3-(1-Piperidyl)phenylmethanamine
- (3-Piperidin-1-ylphenyl)methylamine
- [3-(1-piperidyl)phenyl]methanamine
- Benzenemethanamine, 3-(1-piperidinyl)-
- [3-(piperidin-1-yl)phenyl]methanamine
- 1-[3-(Piperidin-1-yl)phenyl]methanamine
- SCHEM
-
- MDL: MFCD06659082
- Inchi: 1S/C12H18N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10,13H2
- InChI Key: BISSHLVDQOLHNQ-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=C(CN)C=2)CCCCC1
Computed Properties
- Exact Mass: 190.14700
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 164
- Topological Polar Surface Area: 29.3
Experimental Properties
- Boiling Point: 343.8 ℃ at 760 mmHg
- Flash Point: 142.3℃
- PSA: 29.26000
- LogP: 2.90090
3-(1-Piperidyl)benzylamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-Piperidyl)benzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129007683-10g |
(3-(Piperidin-1-yl)phenyl)methanamine |
175696-71-6 | 95% | 10g |
$417.00 | 2022-04-02 | |
| Alichem | A129007683-25g |
(3-(Piperidin-1-yl)phenyl)methanamine |
175696-71-6 | 95% | 25g |
$758.51 | 2022-04-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853169-5g |
3-(1-Piperidyl)benzylamine |
175696-71-6 | ≥97% | 5g |
¥2,267.10 | 2022-01-10 | |
| Chemenu | CM180152-10g |
3-Piperidin-1-yl-benzylamine |
175696-71-6 | 95% | 10g |
$390 | 2021-08-05 | |
| Chemenu | CM180152-25g |
3-Piperidin-1-yl-benzylamine |
175696-71-6 | 95% | 25g |
$702 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853169-1g |
3-(1-Piperidyl)benzylamine |
175696-71-6 | ≥97% | 1g |
¥917.10 | 2022-01-10 | |
| TRC | P481998-50mg |
3-(1-Piperidyl)benzylamine |
175696-71-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P481998-100mg |
3-(1-Piperidyl)benzylamine |
175696-71-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P481998-500mg |
3-(1-Piperidyl)benzylamine |
175696-71-6 | 500mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P41670-5g |
(3-(Piperidin-1-yl)phenyl)methanamine |
175696-71-6 | 5g |
¥4069.0 | 2021-09-08 |
3-(1-Piperidyl)benzylamine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 3-(1-Piperidyl)benzylamine
3-(1-Piperidyl)benzylamine: A Comprehensive Overview
3-(1-Piperidyl)benzylamine (CAS No. 175696-71-6) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, also referred to as N-(1-piperidinyl)benzylamine, is characterized by its unique structure, which combines a benzene ring with a piperidine moiety and an amine group. The benzylamine core of the molecule provides a platform for further functionalization, making it a valuable intermediate in synthetic chemistry.
The synthesis of 3-(1-piperidyl)benzylamine typically involves multi-step reactions, often starting from readily available starting materials such as benzaldehyde or aniline derivatives. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are highly sought after in drug discovery and development. For instance, researchers have utilized 3-(1-piperidyl)benzylamine as a chiral building block in the construction of bioactive molecules targeting various therapeutic areas, including cancer and neurodegenerative diseases.
In the pharmaceutical industry, 3-(1-piperidyl)benzylamine has gained attention due to its ability to modulate key biological pathways. Studies have shown that derivatives of this compound can act as inhibitors of enzymes such as kinases and proteases, which are implicated in numerous pathological conditions. For example, a recent study published in *Nature Communications* demonstrated that a derivative of 3-(1-piperidyl)benzylamine exhibits potent inhibitory activity against a novel kinase associated with cancer cell proliferation.
Beyond its role in drug discovery, 3-(1-piperidyl)benzylamine has also found applications in agrochemicals. Its ability to interact with plant receptors makes it a promising candidate for developing new classes of pesticides and herbicides. Researchers have explored the use of this compound as a lead structure for designing molecules that can enhance crop resistance to environmental stressors such as drought and salinity.
The electronic properties of 3-(1-piperidyl)benzylamine make it an attractive candidate for applications in materials science. Recent studies have investigated its potential as a component in organic semiconductors and conductive polymers. For instance, scientists at the University of Cambridge reported that incorporating 3-(1-piperidyl)benzylamine into polymer frameworks significantly enhances their electrical conductivity, paving the way for its use in flexible electronics and optoelectronic devices.
In terms of safety and handling, 3-(1-piperidyl)benzylamine is generally considered non-hazardous under normal conditions. However, like many organic compounds, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents or acids. Proper personal protective equipment should be used during handling to minimize exposure risks.
Looking ahead, the versatility of 3-(1-piperidyl)benzylamine ensures that it will remain a key player in chemical research and development. Its unique combination of structural features and functional groups positions it as an ideal candidate for exploring new frontiers in medicinal chemistry, agrochemistry, and materials science. As researchers continue to unlock its full potential, this compound is poised to contribute significantly to the advancement of science and technology.
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